2,5-Dimethylphenyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,5-Dimethylphenyl isocyanate involves complex reactions, including interaction with chlorosulfonic acid to produce structural isomers, indicating the compound's reactivity and the potential for generating various derivatives through specific synthetic routes (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure and computational studies reveal that compounds related to 2,5-Dimethylphenyl isocyanate exhibit non-planar configurations, with photochromic properties in some instances. Density Functional Theory (DFT) calculations are employed to understand their molecular geometry, showcasing the intricate structure these molecules possess (Karakurt et al., 2016).
Chemical Reactions and Properties
2,5-Dimethylphenyl isocyanate participates in various chemical reactions, including the formation of sterically congested rings and the interaction with other organic compounds to produce materials with novel properties. These reactions highlight the compound's versatility in forming complex molecular structures with unique functionalities (Yavari & Djahaniani, 2010).
Physical Properties Analysis
The physical properties of compounds related to 2,5-Dimethylphenyl isocyanate, such as crystal structure and molecular conformations, are characterized through single-crystal X-ray diffraction and computational methods. These studies provide insights into the compounds' stability, molecular interactions, and potential applications in material science (Özdemir et al., 2010).
Chemical Properties Analysis
The chemical properties of 2,5-Dimethylphenyl isocyanate derivatives are explored through various reactions, including photolysis and cyclization processes, which demonstrate their reactivity and potential for creating materials with specific desired properties. The photodeprotection of carboxylic acids from their esters using 2,5-dimethylphenacyl as a photoremovable protecting group is a notable example, showcasing the compound's utility in synthetic chemistry (Klan, Zabadal, & Heger, 2000).
Scientific Research Applications
Photolysis of dimethylphenyl azide derivatives leads to the formation of corresponding isocyanates, which can undergo further chemical transformations. This process demonstrates the utility of dimethylphenyl isocyanates in chemical synthesis under specific conditions (Dunkin, Donnelly, & Lockhart, 1985).
Oligomerization of phenyl isocyanate derivatives, including dimethylphenyl isocyanates, can be initiated to form oligomers with optically active groups. This highlights the potential of these compounds in creating specific molecular structures with desired optical properties (Maeda & Okamoto, 1998).
Reactions involving dimethylphenyl isocyanates and other chemical entities can lead to the formation of substituted imidazolidinones and other complex molecules. Such reactions indicate the role of these isocyanates in synthesizing diverse chemical compounds (Martín, 1991).
The asymmetric polymerization of aromatic isocyanates, including dimethylphenyl isocyanates, using chiral anionic initiators, results in optically active polymers. This process underscores the application of these isocyanates in polymer science for the synthesis of polymers with specific chirality (Okamoto, Matsuda, Nakano, & Yashima, 1994).
The use of dimethylphenyl and dichlorophenyl isocyanates in carbamoylating cellulose and amylose demonstrates their utility in producing materials with specific chiral recognition abilities, indicating potential applications in chromatography and enantioselective processes (Kaida & Okamoto, 1993).
properties
IUPAC Name |
2-isocyanato-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-8(2)9(5-7)10-6-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVXJQIQVOCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068227 | |
Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenyl isocyanate | |
CAS RN |
40397-98-6 | |
Record name | 2,5-Dimethylphenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40397-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Isocyanato-1,4-dimethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040397986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylphenyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 2-isocyanato-1,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ISOCYANATO-1,4-DIMETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UPG772T8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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